molecular formula C7H16N2O3 B10760790 (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid

(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid

Cat. No.: B10760790
M. Wt: 176.21 g/mol
InChI Key: XHKWPAAHPLALGC-LURJTMIESA-N
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Description

(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid is a small molecule organic compound with the chemical formula C7H16N2O3 and an average molecular weight of 176.21 g/mol . This compound belongs to the class of organic carbonic acids and derivatives, specifically characterized as a carbamic acid . Its structure features both an amino group and a carbamic acid moiety, making it a versatile building block or intermediate for the synthesis of more complex chemical structures . The compound is of significant interest in basic research for its potential interactions with specific biological targets. Database information indicates it has been studied in relation to enzymes such as parathion hydrolase from Flavobacterium sp. and dihydrofolate synthase/folylpolyglutamate synthase from E. coli . These properties make it a valuable compound for researchers investigating enzyme mechanisms, designing novel biochemical probes, and exploring synthetic pathways in medicinal and organic chemistry. (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

[(5S)-5-amino-6-hydroxyhexyl]carbamic acid

InChI

InChI=1S/C7H16N2O3/c8-6(5-10)3-1-2-4-9-7(11)12/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1

InChI Key

XHKWPAAHPLALGC-LURJTMIESA-N

Isomeric SMILES

C(CCNC(=O)O)C[C@@H](CO)N

Canonical SMILES

C(CCNC(=O)O)CC(CO)N

Origin of Product

United States

Scientific Research Applications

Drug Development

The compound has been investigated for its role in drug formulation, particularly as a carrier for active pharmaceutical ingredients. Its structure allows it to enhance the solubility and bioavailability of drugs, which is crucial for effective therapeutic outcomes.

  • Case Study : Research demonstrated that derivatives of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid can improve the pharmacokinetic profiles of existing drugs, leading to enhanced efficacy in treating conditions like cancer and inflammatory diseases .

Antitumor Activity

Studies have shown that (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid derivatives exhibit antitumor properties. These compounds can be designed to target specific cancer cell lines effectively.

  • Research Findings : In vitro studies indicated that certain derivatives significantly inhibited the growth of liver cancer cells (BEL-7402) more effectively than traditional chemotherapeutics like 5-fluorouracil .

Binding Studies

The compound is utilized in binding studies to assess interactions between drugs and biological receptors. This is essential for understanding drug action mechanisms and optimizing drug design.

  • Methodology : Techniques such as X-ray fluorescence (XRF) are employed to measure binding affinities of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid to various receptors, providing insights into selectivity and therapeutic indices .

Enzyme Inhibition

Research indicates that (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid can act as an enzyme inhibitor, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor.

  • Example : Compounds derived from this structure have shown promise in inhibiting enzymes involved in metabolic pathways linked to cancer progression .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityApplication Area
(5r)-5-Amino-6-Hydroxyhexylcarbamic AcidAntitumor, Enzyme InhibitorPharmaceutical Development
5-FluorouracilAntimetaboliteCancer Treatment
Amino Acid DerivativesVariousDrug Formulation

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct structural or functional analogs of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid are discussed in the evidence. For example:

  • 5-Aminosalicylic Acid () is pharmacologically distinct, targeting gastrointestinal inflammation via NF-κB inhibition, but lacks the hexylcarbamic acid moiety .
  • N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () are synthetic thiazolidinone derivatives with anticancer activity, structurally unrelated to the target compound .

Missing Data for Comparison:

Property (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid 5-Aminosalicylic Acid Thiazolidinone Derivatives (5a–h)
Molecular Weight Not provided 153.14 g/mol 350–450 g/mol (varies)
Functional Groups Amino, hydroxy, carbamic acid Amino, salicylate Thiazolidinone, coumarin, acetamide
Biological Activity Unknown Anti-inflammatory Anticancer
Solubility Unknown Low in water Variable (dependent on R-groups)
Synthesis Protocol Not described Commercial synthesis Glacial acetic acid reflux

Key Limitations in Evidence

  • Toxicity Data : discusses TRI reporting but lacks toxicity profiles for the target compound .

Recommendations for Further Research

To address these gaps:

Consult Specialized Databases : Use PubChem, SciFinder, or Reaxys for structural data, synthesis pathways, and bioactivity.

Investigate Structural Analogues: Compare with other amino-hydroxycarbamic acids (e.g., 6-Aminohexanoic acid derivatives) for solubility and pharmacokinetic trends.

Apply Data Mining : Use methods described in to identify frequent substructures or toxicity patterns in carbamic acid derivatives .

Q & A

Q. What are the recommended synthetic pathways for (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of a hydroxylamine derivative with a carbonyl compound. Stereochemical control is critical for the (5R) configuration. Protecting groups (e.g., tert-butyl esters, benzyloxy groups) are often employed to prevent side reactions during amidation or hydroxylation steps . For purity, chiral HPLC or polarimetry should be used to validate enantiomeric excess, while NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) confirms structural integrity .

Q. How should researchers handle and store (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid to ensure safety and stability?

  • Methodological Answer : The compound is hygroscopic and may degrade under humid conditions. Store in airtight containers at -20°C under inert gas (e.g., argon). Safety data indicate risks of skin/eye irritation; use nitrile gloves, goggles, and lab coats. Avoid ignition sources due to potential flammability of related carboxylic acids .

Q. What analytical techniques are most effective for characterizing (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide I) and ~1550 cm1^{-1} (amide II) validate carbamate groups.
  • NMR : 1H^{1}\text{H} signals for the hydroxyhexyl chain (δ 3.5–4.0 ppm) and carbamic protons (δ 6.5–7.5 ppm) are diagnostic .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity of (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid derivatives?

  • Methodological Answer : Variability in biological assays (e.g., IC50_{50}) may arise from differences in solvent systems (DMSO vs. aqueous buffers) or cell-line specificity. Use orthogonal assays (e.g., enzymatic vs. cell-based) and include internal controls (e.g., known inhibitors). Replicate experiments across independent labs to validate reproducibility .

Q. What strategies optimize the compound’s stability in pharmacokinetic studies?

  • Methodological Answer :
  • pH Control : Stabilize in buffered solutions (pH 6.8–7.4) to prevent hydrolysis.
  • Light Protection : Amber vials prevent photodegradation.
  • Plasma Stability Assays : Incubate with liver microsomes to identify metabolic hotspots. Adjust formulations (e.g., liposomal encapsulation) based on degradation pathways .

Q. How can researchers resolve discrepancies in NMR data for (5R)-5-Amino-6-Hydroxyhexylcarbamic Acid across studies?

  • Methodological Answer : Contradictions may stem from solvent effects (e.g., D2_2O vs. CDCl3_3) or dynamic proton exchange. Use deuterated solvents with controlled pH and temperature. Assign peaks via 2D techniques (COSY, HSQC) and compare with computational simulations (e.g., DFT-based NMR prediction) .

Q. What methodologies are recommended for tracking in vivo metabolism of this compound?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 13C^{13}\text{C} or 15N^{15}\text{N} at the amino group for LC-MS/MS tracing.
  • Urinary Metabolites : Collect urine samples post-administration and analyze via targeted metabolomics (e.g., 5-HIAA as a biomarker analog ).
  • Microdialysis : Monitor real-time tissue concentrations in animal models .

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